Product packaging for Dimethyl Benzylmalonate(Cat. No.:CAS No. 49769-78-0)

Dimethyl Benzylmalonate

Cat. No.: B1366702
CAS No.: 49769-78-0
M. Wt: 222.24 g/mol
InChI Key: ZMYJSOIMFGAQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Central Building Block in Modern Chemical Transformations

Organic building blocks are fundamental molecular entities that form the basis for constructing more intricate organic compounds. hilarispublisher.com These foundational units are pivotal in the synthesis of a wide array of organic molecules, including pharmaceuticals, polymers, and agrochemicals. hilarispublisher.comguidechem.com Chemists utilize these building blocks as starting materials in numerous chemical reactions, such as condensation, addition, substitution, and elimination. hilarispublisher.com The strategic selection and manipulation of these blocks allow for the creation of compounds with specific, desired properties. hilarispublisher.com

Dimethyl benzylmalonate, and its close relative diethyl benzylmalonate, are recognized for their utility as key intermediates in the synthesis of various organic compounds. lookchem.comchemicalbook.com The presence of the benzyl (B1604629) group and the reactive malonate ester functionality allows for a wide range of chemical transformations. This versatility makes it a valuable tool in medicinal chemistry and drug discovery. guidechem.com For instance, diethyl benzylmalonate is used in the preparation of several medicinally useful compounds, including the anticonvulsant vigabatrin, the non-steroidal anti-inflammatory drug phenylbutazone, the antibiotic nalidixic acid, and the mucosal protective agent rebamipide. snahealthcare.com It is also a precursor in the synthesis of certain pesticides. snahealthcare.com

The applications of benzylmalonate esters extend to the creation of complex molecular architectures. They are used as starting reagents in the synthesis of macrocyclic ligands, which are important in coordination chemistry for forming stable complexes with metal ions like Cu(II), Ni(II), and Co(II). lookchem.comchemicalbook.com These complexes have potential applications in catalysis. lookchem.com Furthermore, diethyl benzylmalonate is employed in condensation reactions, such as with 2-amino-benzimidazole to produce 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazole-2-one, a heterocyclic compound with potential pharmaceutical applications. lookchem.comchemicalbook.com

Overview of Malonate Chemistry and its Relevance to this compound

Malonate esters, such as dimethyl malonate and diethyl malonate, are derivatives of malonic acid. ontosight.aiwikipedia.org They are well-known for their versatility in organic synthesis, primarily due to the acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups). ontosight.ai This acidity allows for easy deprotonation by a suitable base to form a stable enolate ion. This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, in a reaction known as the malonic ester synthesis. This classic reaction allows for the formation of a new carbon-carbon bond, leading to a substituted malonic ester.

In the context of this compound, the core malonate structure has already been substituted with a benzyl group. However, the remaining α-hydrogen is still acidic and can be removed by a base. This allows for the introduction of a second substituent at the central carbon atom. Subsequent hydrolysis of the ester groups followed by decarboxylation (loss of CO2) upon heating is a common strategy to produce a variety of carboxylic acids.

A prominent example of the synthetic utility of malonate chemistry is the synthesis of amino acids. ontosight.ai For instance, diethyl benzylmalonate is a key starting material in the synthesis of dl-phenylalanine. orgsyn.org The process involves the reaction of diethyl malonate with benzyl chloride to form diethyl benzylmalonate. orgsyn.org This is then further elaborated through a series of reactions to yield the desired amino acid. orgsyn.org

The reactivity of the ester groups themselves is also significant. They can undergo hydrolysis to form the corresponding dicarboxylic acid, benzylmalonic acid. guidechem.com Furthermore, they can participate in transesterification reactions or be reduced to form diols, such as 2-benzyl-1,3-propanediol. lookchem.comchemicalbook.com This diverse reactivity underscores the importance of the malonate functional group in enabling the synthetic transformations of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B1366702 Dimethyl Benzylmalonate CAS No. 49769-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-benzylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJSOIMFGAQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447744
Record name Dimethyl Benzylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49769-78-0
Record name 1,3-Dimethyl 2-(phenylmethyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49769-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl Benzylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl Benzylmalonate and Its Derivatives

Direct Synthesis of Dimethyl Benzylmalonate

The direct formation of this compound is efficiently achieved through palladium-catalyzed reactions, which offer a powerful tool for carbon-carbon bond formation.

A key method for synthesizing this compound is the palladium-catalyzed nucleophilic substitution of benzylic esters. amazonaws.com This approach involves the reaction of a benzyl (B1604629) precursor with a malonate nucleophile, facilitated by a palladium catalyst.

The selection of appropriate precursors is critical for the success of the synthesis. Benzyl methyl carbonate is a commonly used benzylic ester for this reaction. amazonaws.com Dimethyl malonate serves as the nucleophilic partner, providing the malonate moiety.

Research has focused on optimizing the reaction conditions to maximize the yield of this compound. A typical procedure involves reacting benzyl methyl carbonate with dimethyl malonate in the presence of a palladium catalyst precursor, a bisphosphine ligand, and a base in a suitable solvent. amazonaws.com The reaction is generally conducted at elevated temperatures, such as 80°C, and monitored by methods like gas chromatography (GC) analysis. amazonaws.com In one study, the reaction of benzyl methyl carbonate (0.98 mmol) with dimethyl malonate (2.04 mmol) yielded this compound in 70% after purification. amazonaws.com

Table 1: Example Reaction Conditions for Synthesis of this compound amazonaws.com

ParameterValue
Benzylic EsterBenzyl Methyl Carbonate
NucleophileDimethyl Malonate
Catalyst Precursor[Pd(η3-C3H5)(cod)]BF4
LigandDPPF
BaseKOAc
SolventTHF
Temperature80 °C

The efficiency of the benzylic alkylation is highly dependent on the design of the palladium catalytic system. The system comprises a palladium source and, crucially, a phosphine ligand that modulates the catalyst's reactivity and stability.

Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) have been successfully employed. amazonaws.com The catalyst system of [Pd(η3-C3H5)(cod)]BF4 with DPPF effectively catalyzes the reaction between benzylic esters and dimethyl malonate. amazonaws.com Further improvements in catalyst design have led to even more efficient systems. For instance, the use of 1,1′-bis(diisopropylphosphino)ferrocene (DiPrPF) as the ligand allows the benzylic substitution to proceed at room temperature (30°C), achieving high product yields of up to 99%. figshare.com This advancement represents a significant improvement, as it allows for the use of thermally unstable substrates. figshare.com Mechanistic studies suggest that the palladium(0) complex with DiPrPF activates the benzylic C–O bond to form a (benzyl)palladium(II) intermediate, which then reacts with the nucleophile to yield the desired product. figshare.com

Table 2: Comparison of Palladium Catalyst Systems

Catalyst SystemLigandTemperatureReported YieldReference
[Pd(η3-C3H5)(cod)]BF4DPPF80 °C70% amazonaws.com
[Pd(η3-C3H5)(cod)]BF4DiPrPF30 °CUp to 99% figshare.com

Palladium-Catalyzed Nucleophilic Benzylic Alkylation

Functionalization and Alkylation Strategies of this compound

Once synthesized, this compound can serve as a versatile building block for more complex molecules through functionalization at its alpha-carbon.

The hydrogen atom on the carbon between the two ester groups (the alpha-carbon) in this compound is acidic and can be removed by a base to form a carbanion. This nucleophilic carbanion can then react with an electrophile, such as an alkyl halide, in an alkylation reaction. This process allows for the introduction of a second substituent at the alpha-position, leading to α,α-disubstituted malonates.

This strategy is a well-established method for forming quaternary carbon centers. frontiersin.org A general approach involves deprotonation of the monosubstituted malonate with a suitable base (e.g., sodium alkoxide) followed by reaction with a second, different alkylating agent. google.com This sequential, two-step substitution allows for the controlled synthesis of malonates with two different alkyl groups at the alpha-carbon. google.com This methodology has been efficiently used for the synthesis of various chiral α,α-dialkylmalonates, which are valuable chiral building blocks in organic synthesis. frontiersin.org

The reactivity of the this compound carbanion in subsequent alkylation reactions is influenced by both steric and electronic effects.

Steric effects relate to the spatial arrangement and size of the atoms and groups in the reacting molecules. accessscience.com The existing benzyl group on the alpha-carbon of this compound imparts a certain amount of steric hindrance. When introducing a second, bulkier alkyl group, the reaction rate may decrease due to increased steric repulsion. researchgate.net Generally, reactivity is observed to decrease as the size of the substituent increases. researchgate.net

Electronic effects involve the distribution of electron density within the molecule. The electron-withdrawing nature of the two ester groups in this compound stabilizes the carbanion formed at the alpha-carbon, making it less reactive than a simple alkyl carbanion. The electronic properties of the incoming alkylating agent also play a crucial role. The interplay between steric repulsion and electronic interactions ultimately governs the course and rate of the reaction. nih.govnjtech.edu.cn Studies on related systems have shown that the electronic effect of substituents is often the predominant factor controlling the ease of certain reactions. rsc.org

Electrochemical Synthetic Approaches Involving this compound

Recent advancements in organic synthesis have highlighted the utility of electrochemical methods as a powerful and environmentally benign tool. These approaches often obviate the need for harsh chemical oxidants or reductants, proceeding under mild conditions with a high degree of control. In the context of this compound, electrochemical strategies have enabled the development of novel transformations, leading to the construction of complex molecular architectures.

Dearomatizing Spirocyclization with Alkyne Coupling Partners

A significant electrochemical application involving this compound is its participation in dearomatizing spirocyclization reactions with alkynes to furnish spiro[4.5]deca-trienone scaffolds. nih.govclockss.orgresearchgate.net This transformation represents a green and efficient alternative to traditional methods that often rely on noble-metal reagents or sacrificial chemical oxidants. clockss.org

The key to this process is the use of ferrocene (Cp₂Fe) as an electrocatalyst. nih.govclockss.orgresearchgate.net Through anodic oxidation, ferrocene is converted to the ferrocenium ion (Cp₂Fe⁺), which then acts as an oxidant to generate a carbon-centered radical from the C-H bond of this compound. nih.govclockss.org This electrocatalytic approach avoids the pre-functionalization of the malonate, such as conversion to a 2-bromomalonate, which is often required in conventional methods. clockss.org The generated radical intermediate is central to the subsequent cyclization cascade.

The proposed mechanism, supported by experimental evidence, involves the following key steps:

Anodic oxidation of ferrocene to the ferrocenium cation.

Oxidation of the this compound enolate by the ferrocenium cation to generate a malonate radical.

Addition of the malonate radical to the alkyne coupling partner to form a vinyl radical.

Intramolecular cyclization of the vinyl radical onto the aromatic ring.

Aromatization and subsequent dearomatizing spirocyclization to yield the final spiro[4.5]deca-trienone product.

This electrochemical protocol exhibits a broad substrate scope, accommodating a variety of substituents on both the this compound and the alkyne coupling partner. clockss.org The reaction is compatible with sensitive functional groups, including alcohols, amides, and amino acids, highlighting the mildness of the electrochemical conditions. clockss.org A diverse range of spiro[4.5]deca-trienones can be synthesized in good to excellent yields. researchgate.net

EntryBenzylmalonate Substituent (R¹)Alkyne Substituent (R²)Product Yield (%)
1HPhenyl85
24-Me4-Tolyl82
34-OMeThiophenyl75
44-ClCyclohexyl68
52-Fn-Butyl71

However, certain limitations have been observed. The efficiency of the reaction can be influenced by the electronic properties of the substituents on the aromatic ring of the benzylmalonate. Additionally, highly sterically hindered substrates may lead to diminished yields. Despite these limitations, the electrochemical dearomatizing spirocyclization represents a significant advancement in the synthesis of complex spirocyclic systems from readily available starting materials. clockss.org

Selenoalkylation Reactions with 1,3-Dicarbonyl Compounds

Electrochemical methods have also been successfully applied to the selenoalkylation of 1,3-dicarbonyl compounds, a class to which this compound belongs. This reaction allows for the introduction of a selenium moiety and an alkyl group in a single, highly controlled step.

An electrochemical approach for the selenoalkylation of alkynes with 1,3-dicarbonyl compounds and diselenides has been developed, demonstrating high regio- and stereo-selectivity. nih.gov This method utilizes the 1,3-dicarbonyl compound as a radical precursor, avoiding the need for pre-functionalized substrates. The electrosynthesis proceeds under noble metal-free and oxidizing reagent-free conditions, affording a series of selenated alkenes with satisfactory results. nih.gov

The general reaction scheme is as follows:

R¹-C≡C-R² + (R³Se)₂ + CH₂(CO₂Me)₂ ---(Electrochemical Cell)--> R¹(R³Se)C=C(R²)CH(CO₂Me)₂

This process is believed to proceed through the anodic generation of a selenyl radical from the diselenide, which then adds to the alkyne. The resulting vinyl radical is then trapped by the 1,3-dicarbonyl compound to form the final product. The control over regio- and stereo-chemistry is a key advantage of this electrochemical protocol.

EntryAlkyneDiselenide1,3-Dicarbonyl CompoundProduct Yield (%)
1PhenylacetyleneDiphenyl diselenideDimethyl malonate78
21-HexyneDibenzyl diselenideAcetylacetone72
3Ethyl propiolateDi-p-tolyl diselenideThis compound75
4CyclohexylacetyleneDiphenyl diselenideDibenzoylmethane65

Dehydrogenative Annulation for Lactone Synthesis

Electrochemical dehydrogenative annulation offers a direct and atom-economical route to lactones from simple precursors. This strategy has been applied to malonates, including derivatives like this compound, for the synthesis of γ-lactones. An electrochemical intermolecular oxidative annulation between malonates and styrenes has been reported, which circumvents the use of stoichiometric and often toxic oxidants like Mn(OAc)₃.

This ferrocene-mediated electrochemical process likely involves the generation of a malonyl radical. This radical then adds to the styrene, and subsequent anodic oxidation and cyclization lead to the formation of the γ-lactone ring. The reaction proceeds under mild conditions and provides a valuable tool for the construction of these important heterocyclic motifs.

EntryMalonateStyreneProduct Yield (%)
1Dimethyl malonateStyrene75
2Diethyl malonate4-Methylstyrene72
3This compound4-Chlorostyrene68
4Di-tert-butyl malonate2-Methylstyrene65
Mechanistic Role of Redox Mediators (e.g., Ferrocene)

In modern synthetic chemistry, indirect electrolysis utilizing redox mediators offers a powerful method for generating reactive intermediates under mild conditions. Ferrocene and its derivatives are particularly effective as electron-transfer mediators in electrochemical syntheses, including those designed to form benzylic radicals from precursors like benzylboronates. nih.govcore.ac.ukrsc.orgresearchgate.net This approach provides a controlled alternative to direct electrolysis, which can be hampered by electrode fouling and undesirable side reactions. nih.gov

The mechanistic role of a ferrocene-based mediator is to act as a homogeneous electron shuttle between the electrode and the substrate in the bulk solution. nih.gov The process follows an electrochemical-chemical (EC') mechanism:

Electrochemical Step (E): At the anode, the ferrocene (Fc) mediator undergoes a one-electron oxidation to form the stable ferrocenium cation (Fc⁺). This occurs at a lower potential than the direct oxidation of the substrate, preventing substrate degradation at the electrode surface. nih.govcore.ac.uk

Chemical Step (C'): The ferrocenium cation diffuses from the electrode into the solution, where it encounters the substrate (e.g., a benzylboronate derivative). A single electron transfer (SET) occurs from the substrate to the ferrocenium cation. This oxidizes the substrate, leading to the generation of a benzylic radical, and simultaneously regenerates the neutral ferrocene mediator.

Catalytic Cycle: The regenerated ferrocene is then free to be re-oxidized at the anode, continuing the catalytic cycle until the substrate is consumed.

This mediated strategy is crucial for achieving successful radical functionalization. By generating the radical species away from the electrode surface, it avoids side reactions and allows for productive intermolecular reactivity. nih.gov The use of a catalytic amount of the ferrocene mediator is a key advantage, making the process efficient and scalable. nih.govrsc.org

Derivatization Strategies for Incorporating Specific Functionalities

The alpha-carbon of this compound is nucleophilic, making it a prime site for introducing a wide array of functional groups. The following sections detail specific strategies for its derivatization.

Introduction of Fluoroalkylthioether Moieties

Fluoroalkylthioether groups are of significant interest in medicinal and materials chemistry due to their unique physicochemical properties. The introduction of these moieties onto a carbon framework can be achieved using specialized electrophilic reagents that react with carbon nucleophiles like the enolate of this compound.

Recently, novel and shelf-stable electrophilic reagents have been developed for the direct transfer of tetrafluoroethylthio (SCF₂CF₂H) and pentafluoroethylthio (SCF₂CF₃) groups. Saccharin-based derivatives have proven to be particularly effective for this purpose. These reagents enable the efficient incorporation of these uncommon fluoroalkylthioether motifs into a variety of nucleophiles, including 1,3-diesters such as this compound.

The reaction proceeds by first treating this compound with a suitable base to generate the corresponding enolate. This nucleophile then attacks the electrophilic sulfur atom of the saccharin-based reagent, displacing the saccharin moiety and forming the desired C-S bond. This method provides a direct and reliable route to complex fluorinated molecules.

Reagent NameTransferred GroupGeneral Structure
Saccharin-SCF₂CF₂H-SCF₂CF₂HSaccharin-S-CF₂CF₂H
Saccharin-SCF₂CF₃-SCF₂CF₃Saccharin-S-CF₂CF₃

Amide-Linked Derivative Synthesis via Diacyl Chloride Intermediates

Amide functionalities are ubiquitous in pharmaceuticals and biologically active compounds. This compound can be converted into amide-linked derivatives through a well-established, multi-step synthetic sequence involving a diacyl chloride intermediate. organicchemistrytutor.com This strategy allows for the introduction of two separate amide groups onto the malonate backbone.

The synthesis involves three primary steps:

Saponification: The two methyl ester groups of this compound are hydrolyzed to carboxylic acids using a strong base (e.g., sodium hydroxide) followed by acidic workup. This yields benzylmalonic acid.

Formation of Diacyl Chloride: The resulting benzylmalonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert both carboxylic acid groups into more reactive acyl chloride functionalities. organicchemistrytutor.comsciencemadness.org This intermediate is known as benzylmalonoyl chloride.

Amidation: The highly electrophilic benzylmalonoyl chloride is then reacted with two equivalents of a primary or secondary amine. The amine nitrogen acts as a nucleophile, attacking each acyl chloride to form the stable N,N'-disubstituted-2-benzylmalonamide.

StepTransformationTypical ReagentsIntermediate/Product
1Diester → Diacid1. NaOH, H₂O/MeOH, Δ 2. H₃O⁺Benzylmalonic Acid
2Diacid → Diacyl ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Benzylmalonoyl Chloride
3Diacyl Chloride → DiamideExcess Primary/Secondary Amine (e.g., 2 R₂NH)N,N'-disubstituted-2-benzylmalonamide

Cyclocondensation Reactions with Nitrogen-Containing Nucleophiles

Substituted malonic esters are classic precursors for the synthesis of six-membered heterocyclic rings through cyclocondensation reactions. nih.gov this compound can react with various 1,3-dinucleophiles containing nitrogen, such as urea, amidines, or guanidine, to form substituted pyrimidine derivatives. nih.govwikipedia.org These pyrimidine scaffolds are core structures in many therapeutic agents.

The general mechanism involves the nucleophilic attack of the nitrogen atoms of the dinucleophile on the two ester carbonyl carbons of this compound. This is typically carried out at elevated temperatures or in the presence of a base. The reaction proceeds through a sequence of addition-elimination steps, releasing two molecules of methanol and forming the stable, cyclic pyrimidine ring. The benzyl group at the alpha-position of the malonate becomes a substituent on the final heterocyclic product. For example, reaction with urea yields a benzyl-substituted barbituric acid, while reaction with an amidine leads to a substituted dihydroxypyrimidine.

Nitrogen NucleophileReactant StructureResulting Heterocyclic Core
UreaH₂N-C(O)-NH₂Barbituric Acid Derivative
GuanidineH₂N-C(NH)-NH₂Diaminopyrimidine Derivative
AcetamidineH₂N-C(CH₃)-NH₂Methyl-substituted Pyrimidine Derivative

Mechanistic Investigations into Dimethyl Benzylmalonate Reactivity

C(sp³)–H Activation Processes

The palladium-catalyzed arylation of C(sp³)–H bonds represents a powerful tool in modern organic synthesis for the construction of complex molecular architectures. While specific mechanistic studies focusing exclusively on dimethyl benzylmalonate are limited in the publicly available literature, a comprehensive understanding can be constructed by examining analogous systems, such as the arylation of other malonates and benzylic C-H activation processes.

The palladium-catalyzed C–H arylation of substrates like this compound is generally understood to proceed through a catalytic cycle involving several key steps. While a definitive mechanism for this compound is not explicitly detailed in the reviewed literature, a plausible pathway can be inferred from studies on similar malonic esters and benzylic C-H functionalization reactions. nih.gov

The catalytic cycle is believed to commence with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, typically generated in situ, to form a palladium(II)-aryl intermediate. This is followed by the crucial C–H activation step. For malonates, this often involves the formation of an enolate, which then coordinates to the palladium center. In the case of the benzylic C-H bond in this compound, a concerted metalation-deprotonation (CMD) pathway is a likely operative mechanism. acs.orgnih.gov In a CMD mechanism, the C–H bond cleavage is facilitated by a base, which may be an external base added to the reaction or a ligand coordinated to the palladium center, such as an acetate ligand.

Following C–H activation, a new carbon-palladium bond is formed, leading to a palladacycle intermediate. The final step of the catalytic cycle is reductive elimination from this intermediate, which forms the new carbon-carbon bond of the arylated product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The specific ligands coordinated to the palladium center play a crucial role in facilitating each of these steps, influencing the reaction's efficiency and selectivity. nih.gov

Table 1: Plausible Mechanistic Steps in Palladium-Catalyzed C-H Arylation of this compound

StepDescriptionKey Intermediates
1. Oxidative AdditionAn aryl halide adds to the Pd(0) catalyst.Pd(II)-aryl complex
2. C-H ActivationThe benzylic C-H bond is cleaved, often via a Concerted Metalation-Deprotonation (CMD) pathway.Palladacycle
3. Reductive EliminationThe arylated product is formed, and the Pd(0) catalyst is regenerated.Arylated this compound, Pd(0)

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction and for understanding the nature of the transition state involved in bond cleavage. A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of a reaction. The magnitude of the KIE can provide further insight into the geometry of the transition state.

While no specific KIE data for the palladium-catalyzed C-H arylation of this compound could be identified in the reviewed scientific literature, studies on analogous palladium-catalyzed C(sp³)–H activation reactions provide valuable context. For instance, a significant primary KIE is often observed in reactions where the C-H bond cleavage is the turnover-limiting step. In a study on palladium-catalyzed allylic C-H amination, a KIE of kH/kD = 4.7 was determined, indicating that C-H bond cleavage is indeed involved in the rate-determining step. dtu.dk

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing the transition states of complex organometallic reactions. Concepts such as Ambiphilic Metal-Ligand Activation (AMLA) and Concerted Metalation-Deprotonation (CMD) have emerged from computational studies to describe the nuanced mechanisms of C-H activation. acs.orgresearchgate.net

The CMD mechanism is widely accepted for many palladium-catalyzed C-H activation reactions and involves a single transition state where the C-H bond is broken with the assistance of a base. nih.gov The AMLA mechanism is a subset of CMD and emphasizes the role of the metal center acting as a Lewis acid and a ligand acting as a Lewis base in a cooperative fashion to facilitate C-H cleavage. researchgate.net

Although no specific AMLA or CMD computational studies for the palladium-catalyzed C-H arylation of this compound were found in the reviewed literature, extensive theoretical work on similar systems provides a framework for understanding the likely transition state. DFT calculations on related palladium-catalyzed C-H functionalizations have shown that the transition state for the CMD step typically involves a six-membered palladacycle where the palladium is coordinated to the substrate and the basic ligand is positioned to abstract the proton. acs.orgresearchgate.net The energy barrier of this step is highly dependent on the nature of the ligand, the substrate, and the base employed. For this compound, it is anticipated that the transition state for benzylic C-H activation would exhibit similar characteristics, with the palladium center interacting with the C-H bond and a basic ligand facilitating proton removal.

Radical-Mediated Reaction Pathways

In addition to transition metal-catalyzed reactions, this compound can also participate in reactions proceeding through radical intermediates. The generation of carbon-centered radicals from malonate derivatives opens up alternative and powerful avenues for carbon-carbon bond formation.

Carbon-centered malonyl radicals can be generated from their corresponding malonic ester precursors through various methods, most commonly via hydrogen atom abstraction by a potent radical initiator. Studies on diethyl benzylmalonate, a close analog of this compound, have demonstrated that the benzylic hydrogen is susceptible to abstraction, leading to the formation of a stabilized benzylmalonyl radical. This radical species can then engage in a variety of subsequent reactions.

The reactivity of the carbon-centered malonyl radical derived from this compound is influenced by the stabilizing effects of the two adjacent ester groups and the benzyl (B1604629) moiety. These radicals can participate in intermolecular additions to unsaturated systems or, more interestingly, in intramolecular reactions when a suitable radical acceptor is present within the same molecule.

A notable reaction pathway for radicals derived from benzylmalonate derivatives is intramolecular homolytic aromatic substitution (SHAr). In this type of reaction, the initially formed radical attacks an aromatic ring within the same molecule.

A study on the manganese(III)-induced reaction of diethyl benzylmalonates with alkynes provides a detailed example of this process. In this system, a malonyl radical is first generated, which then adds to the alkyne to form a vinyl radical. This vinyl radical can then undergo an intramolecular cyclization onto the tethered aromatic ring. This cyclization can proceed via either a 5-exo or a 6-endo pathway, leading to the formation of five- or six-membered rings, respectively. The regiochemical outcome of this intramolecular homolytic aromatic substitution is dependent on the substitution pattern of the aromatic ring. nih.gov This work highlights the potential for complex polycyclic structures to be assembled from benzylmalonate precursors through a radical cascade process involving an intramolecular homolytic aromatic substitution step. While this specific study utilized diethyl benzylmalonate, the principles are directly applicable to the reactivity of radicals generated from this compound.

Table 2: Comparison of Intramolecular Homolytic Aromatic Substitution Pathways

Cyclization ModeRing Size FormedKinetic/Thermodynamic Favorability
5-exo5-memberedGenerally kinetically favored
6-endo6-memberedCan be thermodynamically favored, leading to more stable products

Electrochemical Generation of Radical Intermediates

The electrochemical generation of radical intermediates from malonate derivatives, including structures related to this compound, is a subject of significant interest in synthetic chemistry. Anodic oxidation provides a powerful method for generating carbon-centered radicals from carboxylates through processes like the Kolbe electrolysis. In this reaction, the single-electron oxidation of a carboxylate anion at the anode leads to the formation of an acyloxyl radical. This intermediate is highly unstable and rapidly undergoes decarboxylation (loss of CO2) to yield a carbon-centered radical nih.gov.

For a malonic acid derivative, this process can be envisioned to generate a radical at the α-carbon. While specific studies focusing exclusively on the electrochemical oxidation of this compound are not extensively detailed in the provided literature, the principles can be extended from related compounds. For instance, electrochemical methods have been employed for the decarboxylation of various carboxylic acids, proceeding through radical intermediates nih.gov.

Another relevant electrochemical pathway involves the direct anodic oxidation of benzylic C(sp³)–H bonds. This process typically leads to the formation of a benzylic cation, which can then be trapped by a nucleophile nih.gov. While this pathway is ionic, it highlights the electrochemical reactivity of the benzylic position. Cyclic voltammetry (CV) experiments on related benzylic substrates, such as biphenylmethane, have been used to study their oxidation potentials, providing insight into the feasibility of such transformations nih.gov. The oxidation of benzyl alcohol has also been studied using CV, demonstrating the susceptibility of the benzylic position to electrochemical processes chesci.comasianpubs.org. The generation of a true benzylic radical from this compound via C-H activation would depend on finely controlling the electrode potential to favor a single-electron transfer process over a two-electron oxidation leading to the cation.

Precursor TypeElectrochemical MethodIntermediatePotential Application
Malonic Acid DerivativeAnodic Oxidation (Kolbe-type)Acyloxyl radical, then α-carbonyl radicalC-C bond formation, Decarboxylation
Benzylic C-H CompoundAnodic OxidationBenzylic cationC-H Functionalization (e.g., Acyloxylation) nih.gov
Benzyl AlcoholAnodic OxidationBenzylic radical/cationSynthesis of Benzaldehyde asianpubs.org

Electrophilic and Nucleophilic Reaction Pathways

Mechanisms of Nucleophilic Benzylic Substitutions

Nucleophilic substitution at the benzylic carbon is a fundamental reaction class, enhanced by the unique stability of intermediates involving the adjacent aromatic ring. Benzylic substrates can react via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms, with the operative pathway depending on the substrate structure, nucleophile, leaving group, and solvent conditions chemistrysteps.compearson.com.

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. This pathway is particularly favored for benzylic substrates because the resulting benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. For a derivative of this compound possessing a good leaving group at the benzylic carbon, reaction in a polar, protic solvent with a weak nucleophile would likely favor the SN1 pathway chemistrysteps.com.

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is sensitive to steric hindrance. For a primary benzylic substrate, such as a benzyl halide, the SN2 pathway is often competitive, especially with strong nucleophiles in polar, aprotic solvents chemistrysteps.com. In the case of this compound, the presence of two methoxycarbonyl groups on the benzylic carbon would introduce significant steric bulk, likely disfavoring a traditional SN2 backside attack. However, transition metal-catalyzed reactions can facilitate analogous transformations. For example, a nickel-catalyzed benzylic substitution has been developed where malonate anions act as soft carbon nucleophiles to displace leaving groups from benzyl esters, proceeding through proposed η³-benzylnickel intermediates organic-chemistry.org.

FeatureSN1 Mechanism at Benzylic PositionSN2 Mechanism at Benzylic Position
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Intermediate Resonance-stabilized benzylic carbocation chemistrysteps.comNone (concerted transition state)
Stereochemistry RacemizationInversion of configuration
Favored by Weak nucleophiles, polar protic solvents, tertiary/secondary benzylic CStrong nucleophiles, polar aprotic solvents, primary benzylic C chemistrysteps.com
Effect of Malonate Group Electron-withdrawing nature may slightly destabilize adjacent cation, but resonance from the phenyl ring is dominant.Significant steric hindrance would strongly disfavor the reaction.

Decarboxylation Mechanisms of Malonate Derivatives

The decarboxylation of malonate derivatives is a cornerstone reaction in organic synthesis, most notably as the final step in the malonic ester synthesis. The process typically requires the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by heating patsnap.com.

The mechanism of thermal decarboxylation of a substituted malonic acid (such as benzylmalonic acid) proceeds through a cyclic, six-membered transition state. The carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydroxyl proton of the other. Upon heating, a concerted redistribution of electrons occurs: the O-H bond breaks, a new C=O pi bond forms (releasing CO2), the C-C bond between the carboxyl group and the α-carbon breaks, and its electrons form a new C=C pi bond in an enol intermediate. This enol then rapidly tautomerizes to the more stable final carboxylic acid product jove.com.

More recently, alternative methods have been developed that avoid the need for high temperatures. One such method is the photoredox-catalyzed hydrodecarboxylation of malonic acid derivatives nih.govorganic-chemistry.orgnih.gov. This process involves the following key steps:

Deprotonation of the carboxylic acid to form a carboxylate.

Single-electron transfer (SET) from the carboxylate to an excited-state photocatalyst (e.g., an acridinium salt), generating an acyloxyl radical.

Rapid expulsion of CO2 from the acyloxyl radical to form a carbon-centered radical (e.g., a benzyl radical stabilized by the adjacent malonate).

Hydrogen atom abstraction by the radical from a suitable donor (e.g., thiophenol generated in situ) to yield the final hydrodecarboxylated product nih.govresearchgate.net.

This photocatalytic method has been successfully applied to the double decarboxylation of various aryl- and alkyl-substituted malonic acids, demonstrating its utility as a mild and efficient alternative to thermal methods nih.govacs.org.

Substrate (Malonic Acid Derivative)Photocatalyst SystemProductYield (%)Reference
Phenylmalonic acidMes-Acr-Ph / Ph2S2Toluene81 nih.gov
4-Methoxyphenylmalonic acidMes-Acr-Ph / Ph2S24-Methylanisole74 nih.gov
2-Benzyl-2-methylmalonic acidMes-Acr-Ph / Ph2S2Isobutylbenzene80 nih.gov
Indan-2,2-dicarboxylic acidMes-Acr-Ph / Ph2S2Indane75 nih.gov
Benzylmalonic acidMes-Acr-Ph / Ph2S2EthylbenzenePoor Yield nih.gov

Applications of Dimethyl Benzylmalonate As a Synthetic Precursor for Complex Molecules

Synthesis of Spirocyclic Systems

Spirocycles, characterized by two rings sharing a single atom, are significant structural motifs in many natural products and pharmaceuticals. Dimethyl benzylmalonate serves as a key building block in modern synthetic strategies for creating these three-dimensional structures.

A noteworthy application of dimethyl 2-benzylmalonate is in the electrochemical dearomatizing spirocyclization of alkynes to produce Spiro[4.5]deca-trienones. acs.orgacs.org This method provides a green and efficient alternative to traditional metal-catalyzed processes, avoiding the need for noble-metal reagents or harsh chemical oxidants. acs.org The reaction is mediated by ferrocene (Cp₂Fe) as an electrocatalyst, which facilitates the generation of carbon-centered radical intermediates from the C-H bonds of the malonate. acs.org

The process involves the electrolysis of a mixture of a substituted phenylacetylene and dimethyl 2-benzylmalonate. This reaction tolerates a wide array of functional groups on the phenylacetylene reactant, including ethers, alkyls, halogens, and nitriles, leading to the corresponding spiro[4.5]deca-trienones in satisfactory yields. acs.org For instance, the reaction of 1-ethynyl-4-methoxybenzene with dimethyl 2-benzylmalonate yields the corresponding spiro compound in 82% isolated yield. acs.org

Table 1: Examples of Spiro[4.5]deca-trienone Synthesis via Electrochemical Spirocyclization acs.org

Phenylacetylene Reactant Dimethyl Malonate Reactant Product Isolated Yield (%)
1-ethynyl-4-methoxybenzene Dimethyl 2-benzylmalonate 8-methoxyspiro[4.5]deca-1,3,8-triene-6,10-dione derivative 82
1-ethynyl-4-methylbenzene Dimethyl 2-benzylmalonate 8-methylspiro[4.5]deca-1,3,8-triene-6,10-dione derivative 78
1-chloro-4-ethynylbenzene Dimethyl 2-benzylmalonate 8-chlorospiro[4.5]deca-1,3,8-triene-6,10-dione derivative 75

Note: The table presents a selection of results from the study. The core structure of the product is simplified for clarity.

The synthetic strategy utilizing this compound extends beyond the specific Spiro[4.5]deca-trienone framework to other spiro[n.5]enone derivatives. The principles of dearomative spirocyclization can be adapted to construct different ring sizes. For example, related electrochemical methods have been successful in creating CF₃-containing spiro nih.govnih.govtrienones. acs.org The versatility of 1,3-dicarbonyl compounds, including substituted malonates like this compound, allows for their use in constructing a variety of complex spirocyclic systems present in natural products. acs.org The choice of the aromatic precursor and the specific malonate derivative influences the final structure of the spiro compound.

Formation of Diverse Heterocyclic Frameworks

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound provides an accessible starting point for synthesizing a range of these valuable frameworks.

Malonamide derivatives are recognized for their utility in drug development and as chelating agents. researchgate.net These compounds can be readily synthesized from this compound. The standard method involves the aminolysis of the ester groups with a primary or secondary amine. This reaction typically proceeds by heating the malonic ester with the desired amine, often in a solvent like ethanol, to yield the corresponding N,N'-disubstituted malonamide. The benzyl (B1604629) group at the alpha-position is retained during this transformation, providing a scaffold for further functionalization. This direct conversion is a fundamental process for incorporating the malonamide moiety into more complex molecular targets. researchgate.net

Furans are fundamental five-membered aromatic heterocycles found in numerous pharmaceuticals and functional materials. chemistryviews.org An innovative electrochemical strategy employs malonates in a [3+2] annulation reaction with alkynes to construct polysubstituted furans. chemistryviews.org This method is catalyzed by ferrocene and operates under mild conditions at room temperature, offering high atom economy. chemistryviews.org

In this process, dimethyl malonate (a close analogue of this compound) serves as the three-carbon component. The reaction is tolerant of a wide variety of substrates, including different ethynylbenzenes, internal alkynes, and other β-dicarbonyl compounds. chemistryviews.org The proposed mechanism involves a tandem radical addition and cyclization process initiated by the electrocatalyst. chemistryviews.org This electrocatalytic approach avoids the need for strong oxidants that are often required in conventional furan syntheses. chemistryviews.org

Table 2: Electrocatalytic [3+2] Annulation for Furan Synthesis chemistryviews.org

Alkyne β-Keto Compound Catalyst Key Conditions Product Type
Ethynylbenzenes Malonate Ferrocene (5 mol%) MeCN, rt, N₂, nBu₄NClO₄ Polysubstituted Furan
Internal Alkynes Diketones Ferrocene (5 mol%) MeCN, rt, N₂, nBu₄NClO₄ Polysubstituted Furan

Note: This table summarizes the general scope of the reaction.

Imidazo[1,2-a]pyrimidines are fused heterocyclic systems with significant applications in medicinal chemistry, forming the core of various therapeutic agents. uees.edu.ecmdpi.com The synthesis of the pyrimidine portion of this fused ring system can be achieved through cyclocondensation reactions involving malonate esters. nih.gov

A classic approach, analogous to the Tschitschibabin synthesis, involves the reaction of a 2-aminopyridine or 2-aminopyrimidine with a malonic ester derivative. nih.gov In this route, the 1,3-dicarbonyl moiety of the malonate reacts with the dinucleophilic 2-amino-heterocycle to form the six-membered pyrimidine ring. While diethyl malonate is commonly cited, this compound can serve as the precursor to the required substituted malonic acid derivative for this cyclocondensation. The reaction typically requires elevated temperatures or the presence of a basic catalyst to proceed. nih.gov Following the formation of the pyrimidine ring, subsequent chemical steps would be necessary to construct the fused imidazole ring to complete the Imidazo[1,2-a]pyrimidine framework.

Production of Complex Aliphatic and Carbocyclic Structures

Synthesis of γ-Butyrolactones

There is no available literature detailing a synthetic pathway for γ-butyrolactones that utilizes this compound as a starting material or key intermediate. General methods for γ-butyrolactone synthesis are well-established, but none of the reviewed sources mention this specific application.

Pathways to Substituted Dihydronaphthalene Derivatives

Similarly, the synthesis of substituted dihydronaphthalene derivatives from this compound is not described in the reviewed scientific literature. While numerous synthetic routes to dihydronaphthalene structures exist, a direct role for this compound in these pathways could not be confirmed.

Role in Metal-Free Transfer Hydrogenations

The investigation into the role of this compound in metal-free transfer hydrogenations also yielded no specific results. This area of research focuses on the use of organic molecules as hydrogen donors to reduce unsaturated compounds without the use of metal catalysts. There is no evidence in the available literature to suggest that this compound has been explored or utilized for this purpose.

Due to the absence of specific research findings, including reaction mechanisms and data that could be presented in tables, it is not possible to provide a thorough and scientifically accurate article on these particular applications of this compound. The requested detailed analysis, including data tables and research findings, cannot be generated based on the current state of published scientific research.

Analytical and Computational Approaches in Dimethyl Benzylmalonate Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and bonding of dimethyl benzylmalonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for its characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

High-resolution NMR spectroscopy is a powerful, non-destructive technique for the precise determination of molecular structure. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon and hydrogen framework of this compound.

In the ¹H NMR spectrum of a related compound, diethyl benzylmalonate, the proton signals would be expected in specific regions. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the phenyl ring would likely produce a doublet around δ 3.2 ppm, coupled to the methine proton. The methine proton (CH) of the malonate backbone would be observed as a triplet around δ 3.8 ppm, coupled to the adjacent benzylic protons. The methyl protons of the two ester groups would appear as a singlet at approximately δ 3.7 ppm, as they are chemically equivalent.

The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, the carbonyl carbons of the ester groups are expected to resonate in the downfield region, typically around δ 168 ppm. The aromatic carbons of the benzyl group would show a series of peaks between δ 127 and 136 ppm. The methine carbon of the malonate unit is anticipated around δ 57 ppm, while the benzylic methylene carbon would appear near δ 35 ppm. The methoxy (B1213986) carbons from the ester groups would be found further upfield, around δ 52 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Aromatic-H~7.2-7.4~127-136Multiplet
Malonate-CH~3.8~57Triplet
Benzyl-CH₂~3.2~35Doublet
Ester-OCH₃~3.7~52Singlet
Ester-C=O-~168-

Note: The data in the table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry for Fragmentation Pattern Analysis of Substituted Malonates

Mass spectrometry is a vital analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. For this compound, Electron Ionization (EI) is a common method used to generate ions.

The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (222.24 g/mol ). However, the molecular ion is often unstable and undergoes fragmentation. Analysis of the fragmentation pattern provides valuable structural information.

A common fragmentation pathway for esters is the loss of the alkoxy group. In the case of this compound, this would involve the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 191. Another characteristic fragmentation is the loss of a methoxycarbonyl radical (•COOCH₃), leading to a fragment at m/z 163.

The GC-MS data for this compound reveals several key fragments. The most abundant fragment ion (base peak) is observed at m/z 131. This can be attributed to the loss of the benzyl group followed by the loss of a methoxy group. Another significant peak is found at m/z 162, which likely corresponds to the loss of a methoxycarbonyl radical and a hydrogen atom. The presence of a peak at m/z 91 is characteristic of the tropylium (B1234903) cation, formed by the rearrangement of the benzyl cation. Other observed fragments include m/z 103 and m/z 161.

Table 2: Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
222[C₁₂H₁₄O₄]⁺•Molecular Ion
162[M - •COOCH₃ - H]⁺Loss of a methoxycarbonyl radical and a hydrogen atom
131[M - C₇H₇ - •OCH₃]⁺Loss of a benzyl group and a methoxy radical
91[C₇H₇]⁺Tropylium cation from the benzyl group

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for this compound is expected in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester linkages would appear as two distinct bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, typically between 1000 and 1300 cm⁻¹.

The presence of the aromatic ring from the benzyl group would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methylene and methine groups would be observed just below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1730 - 1750
C-O (Ester)Stretch1000 - 1300
Aromatic C-HStretch> 3000
Aromatic C=CStretch1450 - 1600
Aliphatic C-HStretch< 3000

Chromatographic Methodologies for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for monitoring the progress of a reaction and for isolating the desired product in a pure form.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In the context of a chemical reaction involving this compound, GC-MS can be used to monitor the consumption of reactants and the formation of products over time. Aliquots of the reaction mixture are periodically withdrawn, quenched, and injected into the GC-MS system. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification.

By comparing the peak areas of the reactants and products in the gas chromatogram at different time points, the reaction progress can be quantitatively assessed. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful analytical technique that couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is especially useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS.

For the analysis of a reaction mixture containing this compound and other, potentially less volatile, byproducts or starting materials, reversed-phase HPLC is a common separation mode. In this technique, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds will elute first, while less polar compounds like this compound will be retained longer on the column.

The eluent from the HPLC column is directed into the mass spectrometer, where the components are ionized (often using electrospray ionization, ESI) and detected. This allows for the identification and quantification of each component in the complex mixture, providing a detailed profile of the reaction. HPLC-MS is particularly advantageous for analyzing crude reaction mixtures and for the purification of the final product.

Computational Chemistry in Mechanistic Elucidation and Design

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structures, properties, and reaction mechanisms. For this compound, these computational approaches provide a molecular-level understanding that complements experimental findings. By simulating complex chemical processes, researchers can predict reaction outcomes, elucidate intricate mechanistic pathways, and design novel experiments. The following sections detail specific computational methodologies and their applications in the study of this compound and related compounds.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org In the context of this compound, DFT calculations are instrumental in elucidating the mechanisms of its synthesis and subsequent reactions. A primary application of DFT is the mapping of potential energy surfaces for reactions such as the alkylation of dimethyl malonate with benzyl bromide. This involves calculating the energies of reactants, transition states, intermediates, and products. nih.gov

The analysis of reaction pathways using DFT can provide critical data on activation energies, which in turn allows for the prediction of reaction rates and the feasibility of different mechanistic routes. smu.edu For instance, in the synthesis of this compound, DFT can be used to model the deprotonation of dimethyl malonate to form an enolate, followed by the nucleophilic attack on benzyl bromide. The calculated energy barriers for these steps can help in optimizing reaction conditions. researchgate.netyoutube.com

Furthermore, DFT can be employed to study the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways, the most favorable route can be identified. researchgate.net The insights gained from these computational studies are crucial for designing more efficient and selective synthetic protocols. rsc.org

Table 1: Hypothetical DFT-Calculated Energy Profile for the Synthesis of this compound
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsDimethyl malonate + Benzyl bromide + Base0.0
TS1Transition state for deprotonation+15.2
IntermediateMalonate enolate + Protonated base-5.8
TS2Transition state for C-C bond formation+22.5
ProductsThis compound + Bromide salt-12.7

Electrochemical Modeling through Cyclic Voltammetry Analysis

Electrochemical modeling provides valuable information about the redox properties of a molecule, which can be crucial for understanding its reactivity and potential applications in areas such as electro-organic synthesis. Cyclic voltammetry (CV) is a primary technique for this purpose, allowing for the investigation of electron transfer processes. arxiv.org For this compound, CV can be used to determine its oxidation and reduction potentials.

A hypothetical cyclic voltammetry study of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal the potentials at which the molecule undergoes oxidation or reduction. The benzyl group and the ester functionalities are the likely redox-active sites. The electrochemical behavior of related compounds, such as benzyl alcohol, suggests that the benzyl moiety can be oxidized at a certain potential. mdpi.comrsc.orgresearchgate.net Similarly, the ester groups could be susceptible to reduction at negative potentials.

The data obtained from cyclic voltammetry can be used to construct electrochemical models that describe the kinetics and thermodynamics of the electron transfer processes. nih.gov This information is valuable for designing electrochemical reactions, such as the controlled oxidation or reduction of this compound to synthesize new derivatives. x-mol.com

Table 2: Hypothetical Electrochemical Data for this compound from Cyclic Voltammetry
ProcessPeak Potential (V vs. Ag/AgCl)Current (μA)Scan Rate (mV/s)Notes
Oxidation+1.85-15.3100Irreversible, likely involving the benzyl group
Reduction-2.1012.8100Irreversible, likely involving the ester groups

Application of SA-CASSCF/NEVPT2 for Electronic Structure and Magnetic Properties of Coordination Complexes

While this compound itself is a diamagnetic organic molecule, it can act as a bidentate ligand, coordinating to metal ions through the oxygen atoms of its two carbonyl groups. nih.gov The resulting coordination complexes can exhibit interesting electronic structures and magnetic properties, particularly if the metal ion is a transition metal. The State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) method, followed by N-Electron Valence State Second-Order Perturbation Theory (NEVPT2), is a high-level computational approach for accurately describing the electronic states of such complexes. arxiv.orgnih.gov

This methodology is particularly well-suited for systems with multiple, close-lying electronic states, as is common in transition metal complexes. researchgate.net SA-CASSCF provides a good qualitative description of the electronic structure, while the subsequent NEVPT2 calculation incorporates dynamic electron correlation, leading to quantitative accuracy. nih.gov

For a hypothetical coordination complex of this compound with a transition metal like iron(II), SA-CASSCF/NEVPT2 calculations could be used to predict the energies of different spin states (e.g., high-spin vs. low-spin), the nature of the metal-ligand bonding, and the magnetic anisotropy (zero-field splitting). nih.gov This information is crucial for understanding and predicting the magnetic behavior of such materials, which could have applications in areas like molecular magnetism and catalysis.

Theoretical Underpinnings and Future Research Directions

Principles of Chemo-, Regio-, and Stereoselectivity in Dimethyl Benzylmalonate Transformations

The chemical behavior of this compound is dictated by the three main components of the molecule: the acidic α-carbon, the two ester carbonyl groups, and the benzyl (B1604629) group. The interplay of these functional groups governs the selectivity of its transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the most common reaction is the deprotonation of the α-carbon to form a stabilized enolate. This enolate is a soft nucleophile and will selectively attack soft electrophiles. For instance, in the presence of a base and an alkyl halide, the reaction occurs at the α-carbon (C-alkylation) rather than at the carbonyl oxygen (O-alkylation), which would be a harder nucleophilic site. pharmaxchange.info Hydrolysis of the ester groups is another key reaction. Selective hydrolysis of one ester group over the other can be challenging but may be achieved under carefully controlled enzymatic or catalytic conditions.

Regioselectivity is concerned with where on a molecule a reaction occurs. For this compound, the primary site of reaction is the α-carbon, situated between the two electron-withdrawing ester groups. This position is highly activated towards deprotonation. In the context of alkylation, once the first benzyl group is in place, the introduction of a second, different alkyl group proceeds at the same α-carbon, leading to a quaternary center. wikipedia.org A potential issue in malonic ester alkylations is dialkylation, where the product of the first alkylation reacts again with the electrophile. This can be controlled by using an excess of the malonate starting material. organic-chemistry.org

Stereoselectivity involves the preferential formation of one stereoisomer over another. Transformations of the prochiral center in this compound can lead to chiral products. Achieving high stereoselectivity requires the use of chiral reagents, catalysts, or auxiliaries. A notable advancement is the use of enantioselective phase-transfer catalysis for the α-alkylation of malonate derivatives. frontiersin.orgnih.gov Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids or chiral phosphonium salts, can create a chiral environment around the enolate, directing the approach of the electrophile to one face of the molecule, thus yielding one enantiomer in excess. frontiersin.orgrsc.org This method has proven effective for producing α,α-dialkylmalonates with high enantiomeric excess (ee). nih.gov

Application of Retrosynthetic Analysis to this compound-Derived Targets

Retrosynthetic analysis is a powerful strategy for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in this compound and its analogs are valuable building blocks in this context, serving as synthetic equivalents for a nucleophilic -CH(COOCH₃)₂ or, after hydrolysis and decarboxylation, a -CH₂COOH synthon. wikipedia.org

A key disconnection involving this compound is the carbon-carbon bond at the α-position. Target molecules containing a benzyl group adjacent to a quaternary carbon bearing two carboxyl-derived functionalities can be traced back to a substituted benzylmalonate.

Example: Synthesis of Substituted Indanones

A practical application is the synthesis of substituted indanones, which are important structural motifs in medicinal chemistry. The retrosynthetic analysis of a 2-substituted indanone reveals a key bond disconnection that points to a benzylmalonate derivative as a precursor.

Retrosynthetic Path:

Target: A 2-substituted 1-indanone.

Transform (Intramolecular Friedel-Crafts Acylation): Disconnecting the C-C bond of the five-membered ring reveals a phenylacetic acid derivative. This is a known cyclization precursor.

Transform (Hydrolysis/Decarboxylation): The phenylacetic acid derivative can be seen as the product of hydrolyzing and decarboxylating a corresponding substituted malonic acid.

Transform (Alkylation): This malonic acid comes from its ester, a substituted benzylmalonate. The key disconnection is the bond between the benzylic carbon and the malonate α-carbon.

Precursors: This leads back to a substituted benzyl halide and dimethyl malonate. google.com

This multi-step process, involving coupling, hydrolysis, decarboxylation, and cyclization, can often be simplified into a one-pot synthesis where the substituted benzylmalonate is treated with a strong acid (like a phosphoric acid-containing compound) to effect all subsequent steps, showcasing an efficient synthetic route developed through retrosynthetic logic. google.com

Similarly, this compound is a starting reagent for synthesizing macrocyclic ligands and 2-benzyl-1,3-propanediol, highlighting its versatility in constructing more complex molecular architectures. chemicalbook.comnih.gov

Frontier Orbital Theory in Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity and selectivity of chemical reactions by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu

HOMO: The orbital containing the most energetic, or most available, electrons. It is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com

LUMO: The lowest-energy orbital that is empty of electrons. It is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com

For this compound, the primary reactive sites can be rationalized using FMO theory:

The Nucleophilic α-Carbon: The most significant feature for reactivity is the acidity of the proton on the α-carbon. When this proton is removed by a base, a carbanion (enolate) is formed. The electrons of this carbanion reside in the HOMO. This high-energy, electron-rich orbital is localized on the α-carbon, making it the primary nucleophilic site of the molecule. The reactivity of this enolate is therefore HOMO-driven. Reactions with electrophiles, such as alkyl halides, will occur via the interaction of the enolate's HOMO with the electrophile's LUMO. pku.edu.cn

The Electrophilic Carbonyl Carbons: The carbonyl carbons of the two ester groups are electrophilic. This is due to the polarization of the C=O double bond, where the more electronegative oxygen atom pulls electron density away from the carbon. In FMO terms, the LUMO of this compound is expected to have significant contributions from the p* orbitals of these C=O bonds. Therefore, nucleophilic attack (e.g., in transesterification or hydrolysis reactions) is directed at these carbonyl carbons, driven by the interaction of the nucleophile's HOMO with the ester's LUMO.

Development of Novel Catalytic Systems for Efficient Transformations

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of reactions involving this compound. Research has focused on both achiral and chiral transformations.

Solid Acid Catalysts for Transesterification: The transesterification of dimethyl malonate with benzyl alcohol to produce dibenzyl malonate is an important industrial reaction. Traditional methods often rely on homogeneous liquid acid catalysts, which are corrosive and difficult to separate from the reaction mixture. A greener alternative involves heterogeneous solid acid catalysts. For example, modified ceria-zirconia (CeO₂-ZrO₂) has been shown to be an efficient and reusable catalyst for this transformation. niscpr.res.in The high acidic strength and stability of these materials lead to high yields and selectivity for the desired product.

Table 1: Performance of Ceria-Based Catalysts in Transesterification of Dimethyl Malonate (DMM) with Benzyl Alcohol (BA)

CatalystTotal Acidity (mmol/g)DMM Conversion (%)Dibenzylmalonate Selectivity (%)
Ceria (CeO₂)0.484580
Ceria-Zirconia (CeO₂-ZrO₂)0.897289
Sulphated Ceria-Zirconia (SCZ)1.529296

Data sourced from kinetic studies on transesterification over modified ceria catalysts. niscpr.res.in

Enzyme-Catalyzed Synthesis: Enzymes offer a highly selective and environmentally benign catalytic approach. Immobilized Candida antarctica lipase B has been successfully used for the solvent-free synthesis of linear polyesters from dimethyl malonate and various aliphatic diols. rsc.org This biocatalytic method proved superior to conventional metal-catalyzed polycondensation, which often yields low molecular weight polymers due to the chelating effect of the malonate group on the metal catalyst. rsc.org

Phase-Transfer Catalysis for Asymmetric Alkylation: To synthesize chiral molecules, enantioselective catalysis is required. Phase-transfer catalysis (PTC) has emerged as a powerful technique for the asymmetric α-alkylation of malonates. rsc.org Chiral quaternary ammonium or phosphonium salts transfer the malonate enolate from an aqueous basic phase to an organic phase containing the electrophile. The chiral catalyst induces facial selectivity, leading to the preferential formation of one enantiomer. High chemical yields (up to 99%) and enantioselectivities (up to 98% ee) have been achieved for the benzylation and allylation of malonate derivatives using this method. frontiersin.orgnih.govresearchgate.net

Table 2: Enantioselective Phase-Transfer Catalyzed Alkylation of a Malonate Substrate

Alkylating Agent (Electrophile)Product Yield (%)Enantiomeric Excess (% ee)
Allyl Bromide9986
Cinnamyl Bromide7090
Benzyl Bromide9995
4-Methoxybenzyl Bromide9498

Data represents the scope of alkylating agents under optimized phase-transfer catalytic conditions for a tert-butyl benzyl malonate derivative. nih.gov

Exploration of Unconventional Activation Modes (e.g., Photo- and Electro-chemistry)

Beyond traditional thermal activation, unconventional methods like photochemistry and electrochemistry offer unique pathways for activating this compound, often under milder conditions and with different selectivity profiles.

Electrochemistry: Electrochemical methods provide a powerful tool for generating reactive intermediates without the need for stoichiometric chemical reagents. An innovative application has been demonstrated in the dearomatizing spirocyclization of alkynes with dimethyl 2-benzylmalonates. In this process, an electrochemical oxidation generates a carbon-centered radical from the C-H bond of the malonate. This radical then participates in a tandem spirocyclization reaction. This approach is notable for using ferrocene as a recyclable electrocatalyst and avoiding the use of noble metals or harsh chemical oxidants, making it a sustainable synthetic method. The reaction proceeds under mild conditions and tolerates a variety of functional groups, producing complex spiro compounds in good yields.

Photochemistry: Photochemical activation involves using light to promote a molecule to an electronically excited state, where it can undergo reactions not accessible in its ground state. While specific photochemical applications for this compound are not detailed in the provided search results, the molecule possesses chromophores (the phenyl group and carbonyls) that can absorb UV light. Potential photochemical transformations could include:

Radical Reactions: Homolytic cleavage of the benzylic C-H bond or the α-C-H bond to generate radical intermediates for subsequent C-C bond formation.

Cycloadditions: [2+2] cycloadditions involving the carbonyl groups or the benzene ring.

Photosensitized Reactions: Using a photosensitizer to generate reactive species (like singlet oxygen) or to facilitate electron transfer processes involving the malonate.

The exploration of these photo- and electrochemical activation modes represents a promising frontier for discovering novel transformations of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of 12 principles aimed at designing chemical products and processes that are more environmentally benign. sphinxsai.com The synthesis and transformations of this compound can be significantly improved by applying these principles.

Prevention: It is better to prevent waste than to treat it. Designing syntheses with high atom economy and yield minimizes waste.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product. The classic malonic ester synthesis, which involves alkylation followed by hydrolysis and decarboxylation, has a lower atom economy due to the loss of CO₂ and the alcohol from the ester. Catalytic additions that avoid protecting groups and subsequent removal steps are preferable.

Less Hazardous Chemical Syntheses: The standard synthesis of this compound involves reacting dimethyl malonate with benzyl bromide, a lachrymator, often in volatile organic solvents (VOCs) like THF or DMF. Research into using less toxic benzylating agents and greener solvents is needed.

Designing Safer Chemicals: This principle applies to the target molecules derived from this compound, aiming for high efficacy and low toxicity.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. The enzymatic synthesis of polyesters from dimethyl malonate in solventless conditions is an excellent example of this principle in action. rsc.org Similarly, phase-transfer catalysis often uses water as a solvent for one of the phases, reducing the reliance on organic solvents. rsc.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The development of highly active catalysts can lower reaction temperatures and reduce energy consumption. niscpr.res.in Electrochemical and photochemical methods can often be performed at room temperature.

Use of Renewable Feedstocks: While the immediate precursors to this compound are typically derived from fossil fuels, there is a broader trend towards producing commodity chemicals like malonates and alcohols from biomass. researchgate.net

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and generate waste. One-pot reactions, like the synthesis of indanones from benzylmalonates, exemplify this principle. google.com

Catalysis: Catalytic reagents (especially highly selective ones) are superior to stoichiometric reagents. The use of solid acid catalysts, enzymes, and phase-transfer catalysts in malonate transformations are prime examples. rsc.orgniscpr.res.inrsc.org

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. Polyesters derived from dimethyl malonate are of interest in part due to their potential biodegradability. rsc.org

Real-time Analysis for Pollution Prevention: Developing in-situ monitoring techniques for reactions can help optimize conditions to minimize byproduct formation and prevent pollution.

By integrating these principles, the synthesis and application of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl benzylmalonate, and how do reaction conditions influence product yield?

  • Methodological Answer : this compound is typically synthesized via alkylation of malonate esters. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate dimethyl malonate, followed by reaction with benzyl halides to introduce the benzyl group . Reaction parameters such as temperature (e.g., 80°C for optimal alkylation), stoichiometry of alkyl halides (1.4 equiv), and solvent polarity significantly impact yield. Green synthetic approaches, such as using recyclable nano-K₂CO₃ as a base and continuous-flow systems for nitrite generation, have also been reported to improve efficiency and reduce waste .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated derivatives) is critical for structural elucidation. Infrared (IR) spectroscopy identifies carbonyl stretches (~1730 cm⁻¹) and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weights, while thin-layer chromatography (TLC) monitors reaction progress. For example, ¹H NMR of dimethyl 2-(2-bromo-4-fluorobenzyl)-2-propylmalonate shows distinct aromatic and alkyl proton signals, with coupling constants resolving substituent positions .

Advanced Research Questions

Q. How can researchers optimize alkylation reactions involving this compound to improve selectivity?

  • Methodological Answer : Selectivity in alkylation depends on steric and electronic factors. Using bulky alkyl halides or directing groups can minimize over-alkylation. For instance, increasing benzyl bromide stoichiometry (from 0.034 to 0.20 mol) shifts product ratios from diethyl benzylmalonate to diethyl benzylphosphonate, highlighting the need for precise stoichiometric control . Microwave-assisted synthesis and palladium-catalyzed C–H arylation further enhance regioselectivity in complex derivatives .

Q. What strategies mitigate side reactions during the functionalization of this compound in complex syntheses?

  • Methodological Answer : Side reactions like hydrolysis or undesired cyclization can be suppressed by inert atmosphere conditions (e.g., nitrogen/argon), anhydrous solvents, and low temperatures. For electrochemical hydroxylation, optimizing formaldehyde generation via methanol oxidation minimizes competing pathways. Quenching intermediates with brine and rigorous purification (e.g., flash chromatography) isolate target products .

Q. How do electrochemical methods enhance the functionalization of this compound?

  • Methodological Answer : Electrochemical oxidation enables in situ generation of reactive species like formaldehyde, which participates in hydroxylation reactions. This approach avoids hazardous reagents and allows precise control over electron transfer steps. For example, electrochemical setups with rotating electrodes improve mass transfer, enhancing reaction efficiency for heterocycle synthesis .

Q. How can green chemistry principles be applied to the synthesis of derivatives of this compound?

  • Methodological Answer : Nano-K₂CO₃, prepared via ultrafine wet milling, serves as a recyclable base, reducing waste and corrosion risks. Continuous-flow systems integrate nitrite generation and oximation steps, eliminating volatile nitrite storage issues. Lifecycle analysis (LCA) of solvent systems (e.g., replacing toluene with benzyl alcohol) further aligns with sustainability goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl Benzylmalonate
Reactant of Route 2
Reactant of Route 2
Dimethyl Benzylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.